

# Application Notes and Protocols: 18:1 MPB PE in DNA Origami

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 18:1 MPB PE

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## Introduction

DNA origami technology enables the creation of precisely defined nanostructures with applications ranging from targeted drug delivery to the study of biological processes at the nanoscale. A key challenge in functionalizing these structures for biological applications is the seamless integration of lipid bilayers to mimic cell membranes or create biocompatible delivery vehicles. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (**18:1 MPB PE**) is a versatile phospholipid derivative that plays a pivotal role in bridging the gap between the worlds of DNA nanotechnology and lipid science.

The maleimide group on the head of **18:1 MPB PE** allows for efficient and specific covalent conjugation to thiol-modified DNA oligonucleotides.<sup>[1][2][3][4]</sup> These "lipidated" DNA strands can then be incorporated into DNA origami nanostructures, acting as anchor points to guide the self-assembly of liposomes into predefined shapes and sizes.<sup>[2][3][4][5]</sup> This approach offers unprecedented control over the dimensions and morphology of liposomes, opening up new avenues for the rational design of drug delivery systems and platforms for studying membrane biology.

These application notes provide a comprehensive overview of the use of **18:1 MPB PE** in DNA origami, including detailed experimental protocols, quantitative data on lipid compositions, and visualizations of the experimental workflows.

## Key Applications

- **Templated Liposome Formation:** DNA origami nanostructures functionalized with **18:1 MPB PE** serve as templates to direct the formation of size- and shape-controlled liposomes.[2][3][4][5] This allows for the production of highly monodisperse vesicles with diameters precisely defined by the DNA template.[2][3]
- **Membrane Scaffolding and Remodeling:** By designing reconfigurable DNA origami cages, it is possible to dynamically control the shape of the templated liposomes, for instance, inducing membrane fusion or fission.[5]
- **Drug Delivery Vehicle Construction:** The precise control over liposome size and the ability to incorporate targeting ligands onto the DNA origami scaffold make this technology highly promising for the development of next-generation drug delivery vehicles.
- **Studying Lipid-Protein Interactions:** The DNA-origami-templated liposome platform provides a powerful tool to study the interactions of proteins with lipid bilayers in a controlled environment with defined membrane curvature and composition.[6]

## Quantitative Data

The composition of the lipid mixture is a critical parameter that influences the stability and morphology of the resulting DNA-templated liposomes. The following tables summarize lipid compositions used in various studies.

Table 1: Lipid Compositions for DNA Origami-Templated Liposome Formation

Component	Composition 1[5]	Composition 2[5]	Composition 3[5]
DOPC	~80%	~77%	-
18:1 MPB-PE	11%	11%	-
DOPS	9%	9%	-
PEG-2k-PE	-	3%	-
Application	Formation of lipid tubules	Formation of spherical liposomes in arrays	-

Table 2: Effect of Lipid Seeds on Liposome Formation

Number of Lipidated Anti-handles (Lipid Seeds) per DNA Origami Ring	Resulting Association with Vesicles
0	No association
2	Partial association
4	Increased association
8	High yield of size-controlled liposomes[2][4]
16	High yield of size-controlled liposomes[2][4]

## Experimental Protocols

This section provides detailed protocols for the key steps involved in using **18:1 MPB PE** with DNA origami.

### Protocol 1: Preparation of Lipidated DNA Anti-handles

This protocol describes the conjugation of a thiol-modified DNA oligonucleotide (anti-handle) to **18:1 MPB PE**.

Materials:

- Thiol-modified DNA oligonucleotide (e.g., from Integrated DNA Technologies)
- **18:1 MPB PE** (e.g., from Avanti Polar Lipids)
- tris(2-carboxyethyl)phosphine (TCEP) (e.g., from Sigma-Aldrich)
- n-Octyl-β-D-Glucopyranoside (OG) (e.g., from EMD Millipore)
- Phosphate Buffered Saline (PBS)

Procedure:

- Reduction of Thiol-Modified DNA:

- Treat the thiol-modified DNA oligonucleotide with TCEP to reduce any disulfide bonds. A typical reaction involves incubating 20-50 nmol of DNA with an excess of TCEP for 30-60 minutes at room temperature.[\[4\]](#)[\[5\]](#)
- Conjugation Reaction:
  - Immediately after reduction, mix the thiol-modified DNA with **18:1 MPB PE** in an aqueous solution containing ~2% OG.[\[4\]](#)[\[5\]](#) A molar excess of the lipid is typically used (e.g., 0.4  $\mu$ mole of **18:1 MPB PE** for 20 nmole of DNA).[\[4\]](#)
  - Incubate the reaction mixture at room temperature for 30-45 minutes.[\[4\]](#)[\[5\]](#)
- Purification (Optional but Recommended):
  - The resulting lipidated DNA anti-handles can be purified from unconjugated DNA and excess lipid using methods such as isopycnic centrifugation in an iodixanol gradient.[\[2\]](#)

## Protocol 2: Assembly of DNA Origami-Templated Liposomes

This protocol outlines the formation of liposomes templated by DNA origami nanostructures functionalized with lipidated anti-handles.

### Materials:

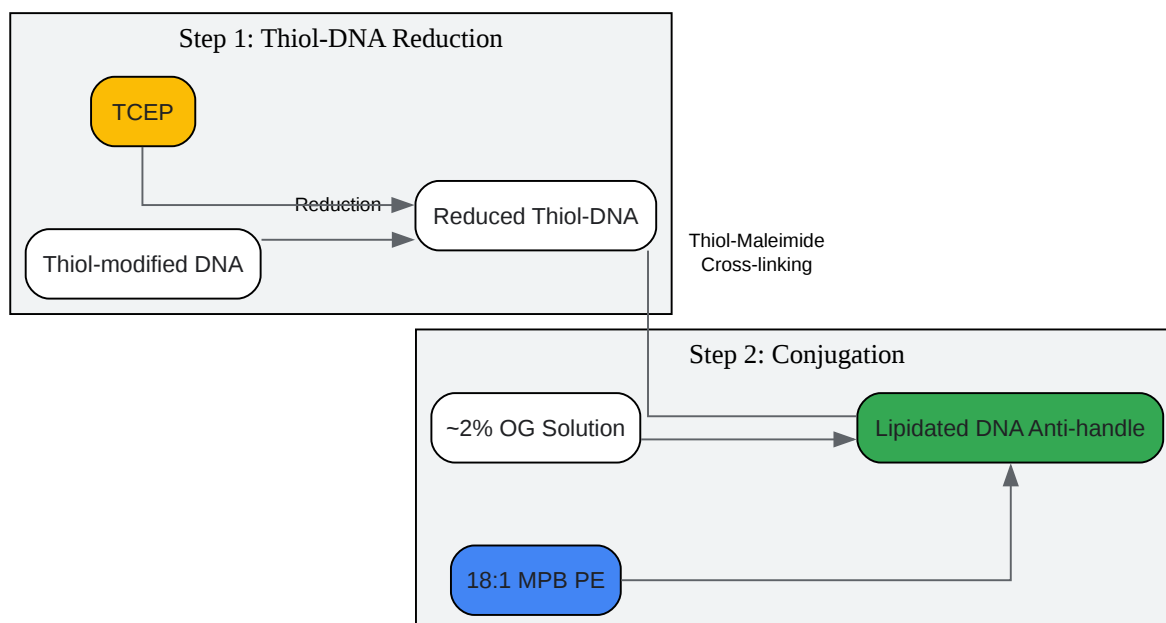
- Purified DNA origami nanostructures with single-stranded "handle" extensions
- Lipidated DNA anti-handles (from Protocol 1)
- Desired lipid mixture (e.g., DOPC, DOPS, PEG-2k-PE) dried as a thin film
- n-Octyl- $\beta$ -D-Glucopyranoside (OG)
- Dialysis membrane (e.g., 10 kDa MWCO)
- Buffer (e.g., 5mM Tris•HCl, 1 mM EDTA, pH 8.0 with 10-12 mM MgCl<sub>2</sub>)

### Procedure:

- Hybridization of Lipidated Anti-handles to DNA Origami:
  - Mix the DNA origami nanostructures with an excess of the lipidated DNA anti-handles in a buffer containing 1% OG.[\[2\]](#)[\[4\]](#)
  - The OG helps to solubilize the lipidated DNA and facilitate hybridization to the handles on the DNA origami.
  - Incubate to allow for efficient hybridization.
- Liposome Formation:
  - Add the DNA origami-lipidated anti-handle complexes to the pre-dried lipid film.
  - Add buffer containing OG at its critical micelle concentration (CMC) of ~0.67% (wt/vol) to the lipid film and agitate to form micelles.[\[3\]](#)
  - The final mixture should contain the DNA origami complexes and the lipid micelles.
- Detergent Removal and Vesicle Formation:
  - Transfer the mixture to a dialysis cassette and dialyze against a large volume of buffer without detergent for 16 hours or overnight.[\[2\]](#)[\[3\]](#)
  - During dialysis, the gradual removal of the detergent drives the self-assembly of the lipids into a bilayer, which is templated by the DNA origami nanostructure.
- Purification of Templated Liposomes:
  - The desired DNA origami-templated liposomes can be separated from empty liposomes and unincorporated DNA origami by techniques like rate-zonal or isopycnic centrifugation.[\[2\]](#)[\[3\]](#)

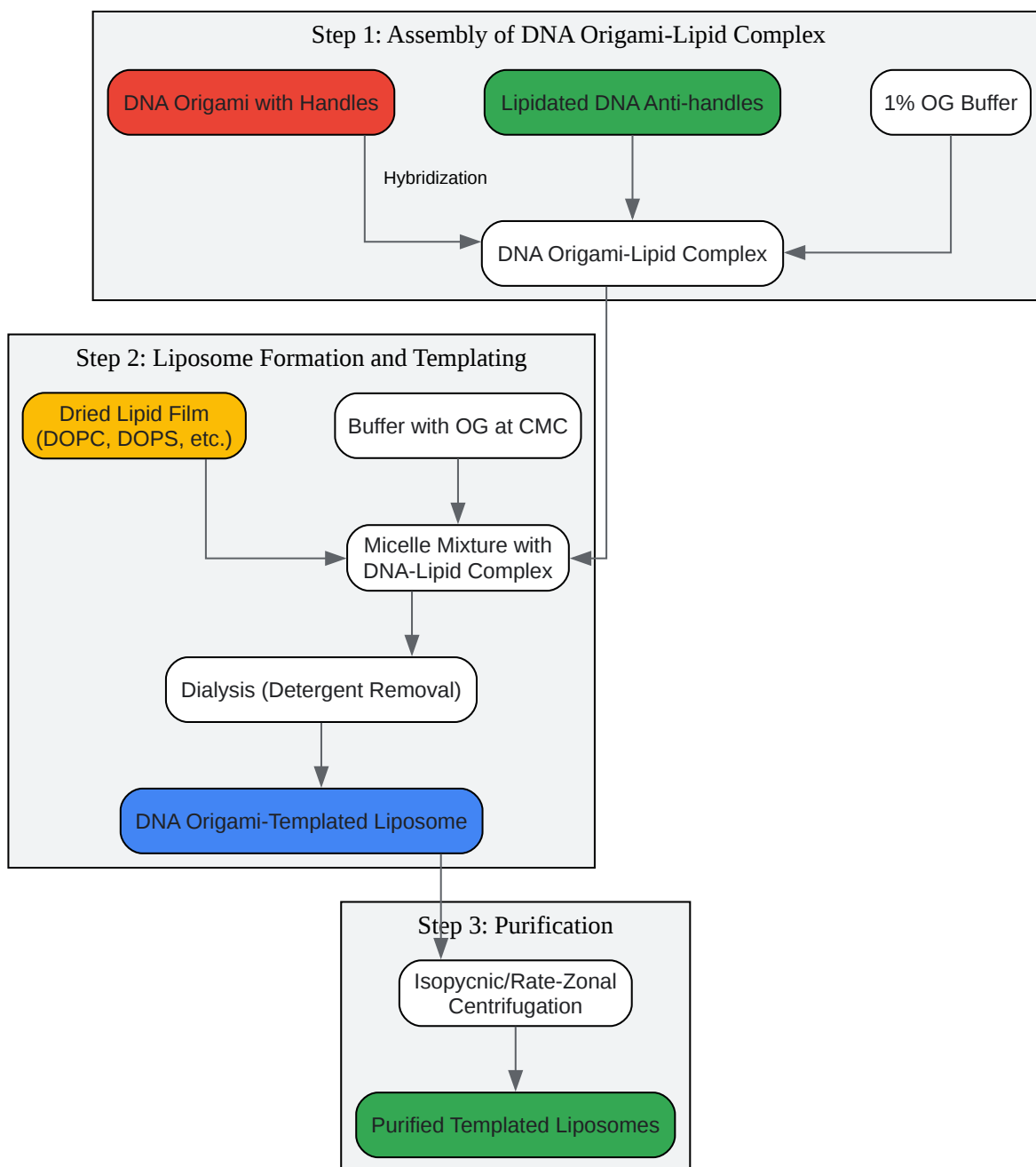
## Visualizations

The following diagrams illustrate the key experimental workflows described in these application notes.



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Figure 1: Workflow for the preparation of lipidated DNA anti-handles.



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Figure 2: Workflow for the self-assembly of DNA origami-templated liposomes.

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- To cite this document: BenchChem. [Application Notes and Protocols: 18:1 MPB PE in DNA Origami]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1504117#application-of-18-1-mpb-pe-in-dna-origami]

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